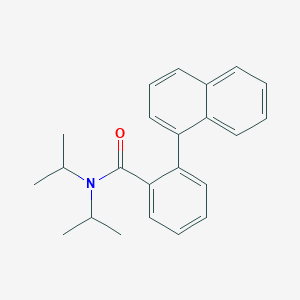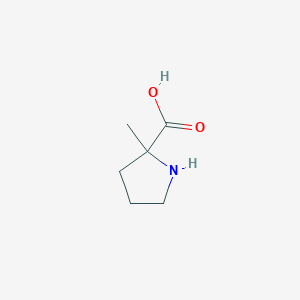
Quercetin 3,3',4',5-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3,3’,4’,5-Tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . The chemical structure of Quercetin 3,3’,4’,5-Tetraacetate includes four acetyl groups attached to the quercetin molecule, enhancing its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quercetin 3,3’,4’,5-Tetraacetate typically involves the esterification of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of Quercetin 3,3’,4’,5-Tetraacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Quercetin 3,3’,4’,5-Tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to quercetin or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quercetin 3,3’,4’,5-Tetraacetate has a wide range of applications in scientific research:
Mecanismo De Acción
Quercetin 3,3’,4’,5-Tetraacetate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Molecular Targets: Targets include various signaling pathways such as the PI3K/AKT pathway, which is involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Rutin (Quercetin-3-O-rutinoside): A glycosylated form of quercetin with enhanced bioavailability.
Rhamnetin (7-O-methylquercetin): A methylated derivative with similar biological activities.
Uniqueness: Quercetin 3,3’,4’,5-Tetraacetate is unique due to its enhanced solubility and stability, making it more suitable for various applications in research and industry compared to its parent compound and other derivatives .
Propiedades
Número CAS |
143631-95-2 |
|---|---|
Fórmula molecular |
C₂₃H₁₈O₁₁ |
Peso molecular |
470.38 |
Sinónimos |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)



